molecular formula C8H18Cl2N2O B2419423 4-Amino-1-pyrrolidin-1-ylbutan-1-one;dihydrochloride CAS No. 2260930-93-4

4-Amino-1-pyrrolidin-1-ylbutan-1-one;dihydrochloride

Cat. No.: B2419423
CAS No.: 2260930-93-4
M. Wt: 229.15
InChI Key: AQVOBWOLBGNAII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound has a molecular formula of C8H18Cl2N2O and a molecular weight of 229.15. It is known for its stimulant effects and has been used in scientific research to study its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-pyrrolidin-1-ylbutan-1-one;dihydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors or the functionalization of preformed pyrrolidine rings.

    Introduction of the Amino Group: The amino group can be introduced through reductive amination reactions, where an amine is reacted with a carbonyl compound in the presence of a reducing agent.

    Formation of the Butanone Moiety: The butanone moiety can be introduced through alkylation reactions, where an alkyl halide is reacted with a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-pyrrolidin-1-ylbutan-1-one;dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-Amino-1-pyrrolidin-1-ylbutan-1-one;dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a model compound to study reaction mechanisms and synthetic methodologies.

    Biology: Investigated for its effects on biological systems, including its interaction with neurotransmitter systems.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-1-pyrrolidin-1-ylbutan-1-one;dihydrochloride involves its interaction with neurotransmitter systems in the brain. It acts as a stimulant by increasing the release of dopamine and norepinephrine, leading to enhanced mood and increased energy levels. The compound targets monoamine transporters and inhibits their reuptake, resulting in elevated levels of these neurotransmitters in the synaptic cleft.

Comparison with Similar Compounds

Similar Compounds

    Alpha-Pyrrolidinopentiophenone (α-PVP): Another cathinone derivative with similar stimulant effects.

    Methylenedioxypyrovalerone (MDPV): A synthetic cathinone known for its potent stimulant properties.

    Mephedrone: A synthetic cathinone with stimulant and empathogenic effects.

Uniqueness

4-Amino-1-pyrrolidin-1-ylbutan-1-one;dihydrochloride is unique due to its specific structural features, including the presence of the pyrrolidine ring and the amino group, which contribute to its distinct pharmacological profile. Its ability to interact with monoamine transporters and inhibit their reuptake sets it apart from other similar compounds.

Properties

IUPAC Name

4-amino-1-pyrrolidin-1-ylbutan-1-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.2ClH/c9-5-3-4-8(11)10-6-1-2-7-10;;/h1-7,9H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQVOBWOLBGNAII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CCCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.